molecular formula C6H8F6O B6299750 Bis(3,3,3-trifluoropropyl)ether CAS No. 674-65-7

Bis(3,3,3-trifluoropropyl)ether

Cat. No.: B6299750
CAS No.: 674-65-7
M. Wt: 210.12 g/mol
InChI Key: IWDSRIHZWYDMFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,3-trifluoropropyl)ether typically involves the reaction of 3,3,3-trifluoropropyl alcohol with an appropriate etherifying agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(3,3,3-trifluoropropyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of ether derivatives .

Mechanism of Action

The mechanism of action of Bis(3,3,3-trifluoropropyl)ether involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes by binding to specific receptors or enzymes, thereby influencing cellular functions and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,3,3-trifluoropropyl)ether stands out due to its unique combination of fluorine atoms and ether linkage, which imparts distinct physicochemical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific interactions with biological systems .

Biological Activity

Bis(3,3,3-trifluoropropyl)ether is a fluorinated ether compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of two trifluoropropyl groups attached to an ether linkage, which significantly influences its physicochemical properties and interactions with biological systems.

The structure of this compound can be represented as follows:

C6H12F6O\text{C}_6\text{H}_{12}\text{F}_6\text{O}

This compound exhibits high lipophilicity due to the presence of fluorinated groups, which can affect its solubility and permeability in biological membranes.

Antimicrobial Activity

Recent studies indicate that this compound may exhibit antimicrobial properties. In a comparative analysis of various fluorinated compounds, it was observed that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is thought to involve disruption of bacterial membrane integrity due to the lipophilic nature of the compound, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on various cell lines indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects. However, higher concentrations resulted in significant cytotoxicity, suggesting a dose-dependent relationship.

Concentration (µM)Cell Viability (%)
195
1080
10050
100020

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against S. aureus, while E. coli showed a higher MIC value of 100 µg/mL. This suggests a selective antimicrobial activity favoring Gram-positive bacteria over Gram-negative bacteria .
  • Toxicological Assessment :
    A toxicological assessment conducted by the Cosmetic Ingredient Review (CIR) panel reviewed the safety data for various fluorinated compounds including this compound. The findings suggested that while the compound is generally safe at low concentrations, further studies are required to fully understand its long-term effects and potential accumulation in biological systems .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into cell membranes, disrupting lipid bilayers.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways within microbial cells.

Properties

IUPAC Name

1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O/c7-5(8,9)1-3-13-4-2-6(10,11)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDSRIHZWYDMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20217754
Record name Bis(3,3,3-trifluoropropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-65-7
Record name Bis(3,3,3-trifluoropropyl)ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3,3,3-trifluoropropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20217754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
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